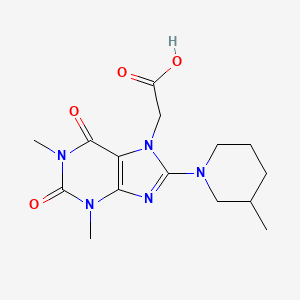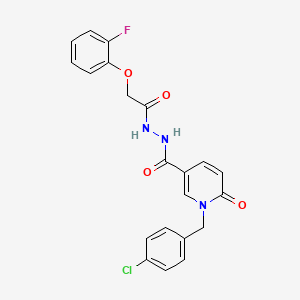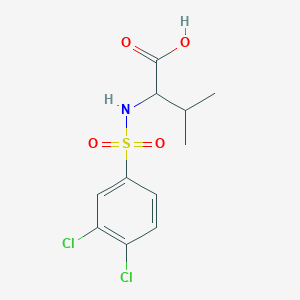
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(4-ethylphenyl)pyridine-3-carboxamide (6-Cl-NEPP) is a novel pyridine-based compound that has recently been developed for use in scientific research applications. It has received considerable attention due to its unique structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis and Synthesis
Studies have focused on the analysis of chemical structures and the synthesis of compounds related to 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide. Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, noting the dihedral angle between cyclohexene and aromatic rings, which could be relevant for the compound's chemical behavior and potential applications in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000). Song (2007) investigated the optimal conditions for synthesizing a structurally similar compound, which could provide insights into more efficient production methods for related chemicals (Song, 2007).
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include pyridine-based structures, are essential in pharmaceuticals and agrochemicals. Abdel-rahman et al. (2003) and Bakhite et al. (2005) synthesized new pyridothienopyrimidines and related fused tetracyclic systems, exploring the reactivity of these compounds under various conditions, which is crucial for their potential applications in drug development and other fields (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003), (Bakhite, Al‐Sehemi, & Yamada, 2005).
Bioactive Compound Development
Compounds with pyridine and carboxamide groups are often researched for their bioactivity. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives with potential antimicrobial activities. Understanding the biological activity of such compounds could lead to the development of new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Propiedades
IUPAC Name |
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-3-6-12(7-4-10)17-14(18)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQICUBUZKGQRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)


![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2638831.png)


![1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2638834.png)
![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)

